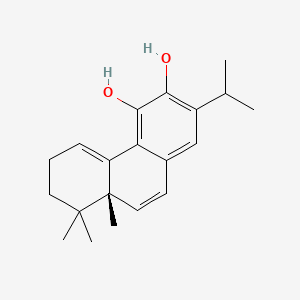

(R)-2-Isopropyl-8,8,8a-trimethyl-6,7,8,8a-tetrahydrophenanthrene-3,4-diol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

C20H26O2 |

|---|---|

Poids moléculaire |

298.4 g/mol |

Nom IUPAC |

(8aR)-8,8,8a-trimethyl-2-propan-2-yl-6,7-dihydrophenanthrene-3,4-diol |

InChI |

InChI=1S/C20H26O2/c1-12(2)14-11-13-8-10-20(5)15(7-6-9-19(20,3)4)16(13)18(22)17(14)21/h7-8,10-12,21-22H,6,9H2,1-5H3/t20-/m0/s1 |

Clé InChI |

RGZFDXJHQPJDER-FQEVSTJZSA-N |

SMILES isomérique |

CC(C)C1=C(C(=C2C3=CCCC([C@]3(C=CC2=C1)C)(C)C)O)O |

SMILES canonique |

CC(C)C1=C(C(=C2C3=CCCC(C3(C=CC2=C1)C)(C)C)O)O |

Origine du produit |

United States |

Foundational & Exploratory

(R)-2-Isopropyl-8,8,8a-trimethyl-6,7,8,8a-tetrahydrophenanthrene-3,4-diol basic properties

An In-depth Technical Guide to (R)-2-Isopropyl-8,8,8a-trimethyl-6,7,8,8a-tetrahydrophenanthrene-3,4-diol: Physicochemical Properties, Synthesis, and Potential Applications

Introduction

This compound is a catechol-containing diterpene.[1][2] This compound belongs to the abietane family of diterpenoids, which are characterized by their three-ring carbocyclic structure. Its core structure is closely related to totarol, a well-studied natural product with significant biological activities.[3][4][5][6] This guide will provide a comprehensive overview of the known and inferred properties of this diol, leveraging the extensive data available for the parent compound, totarol, and the well-understood chemistry of catechols.

Chemical Structure and Isomerism

The chemical structure of this compound is defined by a partially saturated phenanthrene ring system. Key structural features include:

-

Phenanthrene Core: A tricyclic aromatic hydrocarbon.

-

Tetrahydro Configuration: Indicating the partial saturation of the ring system.

-

Substituents: An isopropyl group at position 2, three methyl groups at positions 8 and 8a, and two hydroxyl groups at positions 3 and 4.

-

Stereochemistry: The "(R)" designation at position 8a indicates a specific spatial arrangement of the atoms.

The presence of the two adjacent hydroxyl groups on the aromatic ring classifies this molecule as a catechol.[1][2] This functional group is crucial to its chemical reactivity and potential biological activity.

Physicochemical Properties

While specific experimental data for this compound is not extensively available, its properties can be inferred from the closely related and well-characterized compound, totarol.

Comparative Physicochemical Properties of Totarol

| Property | Value |

| Molecular Formula | C20H30O |

| Molecular Weight | 286.45 g/mol [5] |

| Melting Point | 128-132 °C[4][7] |

| Boiling Point | 346.1±37.0 °C at 760 mmHg[4] |

| Density | 0.9±0.1 g/cm³[4] |

| Appearance | White powder[3] |

| Solubility | Insoluble in water, soluble in organic solvents. |

The introduction of an additional hydroxyl group to form the catechol derivative would be expected to increase the polarity of the molecule. This would likely lead to a higher melting point and boiling point compared to totarol, and potentially a slight increase in water solubility, although it would remain largely hydrophobic.

Synthesis and Characterization

The synthesis of this compound is noted to be part of a bioinspired synthesis of rearranged abietane diterpenes.[1][2] A plausible synthetic route would involve the hydroxylation of a totarol-like precursor.

Hypothetical Synthetic Workflow

A potential laboratory-scale synthesis could involve the following conceptual steps:

Caption: A conceptual workflow for the synthesis of the target diol from a totarol-like precursor.

Structural Characterization

The synthesized compound would be characterized using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would confirm the connectivity of the atoms and the stereochemistry. The presence of the catechol protons would be a key diagnostic feature.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the elemental composition.

-

Infrared (IR) Spectroscopy: To identify the characteristic vibrational frequencies of the hydroxyl groups and the aromatic ring.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Biological Activities and Potential Applications

The biological activities of this compound can be inferred from its structural similarity to totarol and the presence of the catechol moiety.

Antioxidant Properties

Totarol is a known potent antioxidant.[3][4][6] The catechol group is a classic antioxidant pharmacophore, capable of donating hydrogen atoms to neutralize free radicals. Therefore, the diol derivative is expected to exhibit even stronger antioxidant activity than totarol.

Caption: The antioxidant mechanism of a catechol, involving hydrogen atom donation to a free radical.

Antibacterial Activity

Totarol has demonstrated significant antibacterial properties.[3][4][6] It is effective against a range of bacteria, including some that are resistant to common antibiotics.[6] The antibacterial mechanism is likely related to its ability to disrupt bacterial cell membranes and inhibit key cellular processes. The diol derivative is also expected to retain or potentially have enhanced antibacterial activity.

Potential Applications in Drug Development

The combination of potent antioxidant and antibacterial properties makes this compound a promising candidate for further investigation in several areas of drug development:

-

Dermatology: For the treatment of acne and other skin conditions where bacterial infection and oxidative stress are contributing factors.[6]

-

Wound Healing: Its antioxidant and antibacterial properties could promote a healthy environment for tissue regeneration.

-

Neurodegenerative Diseases: Oxidative stress is a key factor in the pathogenesis of diseases like Alzheimer's and Parkinson's. Compounds with strong antioxidant capabilities are of significant interest in this field.

Conclusion

This compound is a catechol derivative of the abietane diterpenoid family with significant potential for further research and development. While specific experimental data for this compound is limited, its close structural relationship to the well-characterized natural product totarol, combined with the known chemical properties of catechols, provides a strong basis for predicting its physicochemical and biological properties. Its likely potent antioxidant and antibacterial activities make it a compelling target for applications in pharmaceuticals and cosmetics. Further research into its synthesis, detailed characterization, and biological evaluation is warranted.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. nbinno.com [nbinno.com]

- 4. Totarol | CAS#:511-15-9 | Chemsrc [chemsrc.com]

- 5. (+)-Totarol | C20H30O | CID 92783 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Totarol - Cosmacon [cosmacon.de]

- 7. TOTAROL | 511-15-9 [chemicalbook.com]

An In-depth Technical Guide to the Physicochemical Properties of (R)-2-Isopropyl-8,8,8a-trimethyl-6,7,8,8a-tetrahydrophenanthrene-3,4-diol

Foreword: Navigating the Frontier of Diterpene Chemistry

In the landscape of natural product chemistry and drug development, diterpenes represent a class of compounds with immense therapeutic potential. Among these, the abietane diterpene scaffold, as seen in compounds like totarol, has garnered significant attention for its potent antimicrobial and antioxidant activities. This guide delves into the physicochemical properties of a specific, less-characterized derivative: (R)-2-Isopropyl-8,8,8a-trimethyl-6,7,8,8a-tetrahydrophenanthrene-3,4-diol, a catechol analogue of the well-known totarol.

The existing literature primarily identifies this compound as a catechol intermediate in the bioinspired synthesis of rearranged abietane diterpenes.[1][2] Direct, comprehensive experimental data on its physicochemical properties are scarce. Therefore, this guide adopts a predictive and application-oriented approach, grounded in the established characteristics of its parent compound, totarol, and the fundamental principles of physical organic chemistry. We will project the properties of this diol, propose a viable synthetic route, and outline the necessary analytical methodologies for its characterization, providing a robust framework for researchers and drug development professionals interested in this promising molecule.

Molecular Structure and Stereochemistry

This compound is a polycyclic aromatic hydrocarbon with a fused tricyclic core. The key structural features include:

-

A Tetrahydrophenanthrene Core: This forms the rigid backbone of the molecule.

-

An Isopropyl Group: Located at the C2 position of the aromatic ring.

-

Three Methyl Groups: Two geminal methyl groups at C8 and one at C8a.

-

A Catechol Moiety: Two hydroxyl groups at the C3 and C4 positions of the aromatic ring, ortho to each other.

-

Defined Stereochemistry: The "(R)" designation at the chiral centers dictates a specific three-dimensional arrangement of the molecule.

The presence of the catechol group is the primary structural distinction from totarol, which possesses a single phenolic hydroxyl group. This modification is expected to significantly influence the molecule's electronic properties, polarity, and reactivity.

Caption: Chemical structure of the target molecule.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of this compound, with comparative data for totarol.

| Property | Totarol | This compound (Predicted) | Rationale for Prediction |

| Molecular Formula | C₂₀H₃₀O[1] | C₂₀H₃₀O₂ | Addition of one oxygen atom to form the second hydroxyl group. |

| Molecular Weight | 286.45 g/mol [3] | 302.45 g/mol | Based on the predicted molecular formula. |

| Appearance | White to off-white crystalline powder[3] | Off-white to light brown solid | Catechols are prone to oxidation, which can lead to discoloration.[4][5] |

| Melting Point | 128-132 °C[1][5][6] | > 132 °C | The additional hydroxyl group allows for stronger intermolecular hydrogen bonding, which typically increases the melting point. |

| Boiling Point | 369-371 °C (estimated)[4] | > 371 °C | Increased hydrogen bonding will also lead to a higher boiling point. |

| Solubility | Soluble in ethanol, DMSO, acetone.[3][7] Very low water solubility.[4] | Moderately soluble in polar organic solvents (ethanol, methanol, acetone). Slightly increased water solubility compared to totarol. | The presence of two hydroxyl groups increases the molecule's polarity and hydrogen bonding capacity with polar solvents. |

| pKa | ~10-11 (typical for phenols) | pKa₁ ~9-10, pKa₂ > 12 | The first proton dissociation will be more acidic than totarol due to the electron-withdrawing effect of the adjacent hydroxyl group. The second dissociation will be significantly less acidic. |

| logP (o/w) | 6.4 (estimated)[4] | < 6.4 | The increased polarity from the second hydroxyl group will decrease the octanol-water partition coefficient, making it less lipophilic than totarol. |

Proposed Synthesis and Purification

A plausible synthetic route to obtain this compound would involve the ortho-hydroxylation of totarol. A potential method is the Duff reaction followed by a Dakin oxidation.

Caption: Proposed synthetic workflow for the target molecule.

Step-by-Step Synthetic Protocol:

Part A: Ortho-formylation of Totarol (Duff Reaction)

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve totarol in a suitable solvent such as trifluoroacetic acid.

-

Reagent Addition: Add hexamethylenetetramine in portions to the stirred solution.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: After completion, cool the reaction mixture and pour it into a beaker of ice water. The ortho-formylated product should precipitate.

-

Purification: Collect the solid by filtration, wash with cold water, and dry. Further purification can be achieved by column chromatography on silica gel.

Part B: Oxidation to Catechol (Dakin Oxidation)

-

Reaction Setup: Dissolve the purified ortho-formylated totarol in an aqueous solution of a base, such as sodium hydroxide, in a round-bottom flask.

-

Oxidant Addition: Slowly add hydrogen peroxide (30% solution) to the stirred mixture, maintaining the temperature with an ice bath.

-

Reaction Monitoring: Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).

-

Acidification and Extraction: Acidify the reaction mixture with a dilute acid (e.g., HCl) to a pH of ~2-3. Extract the product with an organic solvent like ethyl acetate.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Analytical Characterization

Comprehensive characterization is essential to confirm the identity and purity of the synthesized compound.

High-Performance Liquid Chromatography (HPLC)

-

Objective: To determine the purity of the synthesized compound.

-

Method:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at 280 nm.

-

Sample Preparation: Dissolve a small amount of the compound in the mobile phase.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To elucidate the molecular structure.

-

¹H NMR: Expected signals would include aromatic protons, an isopropyl methine and methyls, three singlet methyls, and aliphatic protons of the tricyclic system. The chemical shifts of the aromatic protons will be indicative of the catechol substitution pattern.

-

¹³C NMR: The spectrum should show 20 distinct carbon signals. The signals for the hydroxyl-bearing aromatic carbons will be in the downfield region (~140-150 ppm).

-

2D NMR (COSY, HSQC, HMBC): These experiments will be crucial to definitively assign all proton and carbon signals and confirm the connectivity of the molecule.

Infrared (IR) Spectroscopy

-

Objective: To identify functional groups.

-

Expected Absorptions:

-

A broad O-H stretching band around 3300-3500 cm⁻¹ (characteristic of the hydroxyl groups).

-

C-H stretching bands for aromatic and aliphatic protons just above and below 3000 cm⁻¹, respectively.

-

C=C stretching bands for the aromatic ring around 1500-1600 cm⁻¹.

-

C-O stretching bands around 1200-1300 cm⁻¹.

-

Mass Spectrometry (MS)

-

Objective: To determine the molecular weight and fragmentation pattern.

-

Method: Electrospray ionization (ESI) is a suitable technique.

-

Expected Result: A molecular ion peak corresponding to the calculated molecular weight of C₂₀H₃₀O₂ (e.g., [M+H]⁺ at m/z 303.2273). High-resolution mass spectrometry (HRMS) will provide the exact mass, confirming the elemental composition.

Potential Applications and Future Directions

Given the known biological activities of totarol and other catechol-containing natural products, this compound is a promising candidate for various applications:

-

Enhanced Antioxidant Activity: Catechols are excellent radical scavengers. This compound is predicted to have superior antioxidant properties compared to totarol, making it a potential ingredient in skincare and nutraceuticals for protection against oxidative stress.[8]

-

Antimicrobial Agent: The phenolic hydroxyl groups are crucial for the antibacterial activity of totarol.[8][9] The catechol moiety may modulate this activity, potentially offering a different spectrum of action or enhanced potency against certain bacterial strains.

-

Drug Development Precursor: The catechol group is a versatile chemical handle for further synthetic modifications, allowing for the creation of a library of derivatives with potentially improved pharmacokinetic and pharmacodynamic properties.

Further research should focus on the successful synthesis and isolation of this compound, followed by a thorough evaluation of its biological activities, including its antimicrobial, antioxidant, and cytotoxic profiles.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. Catechol | C6H6O2 | CID 289 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Catechol - Wikipedia [en.wikipedia.org]

- 6. tcichemicals.com [tcichemicals.com]

- 7. This compound | Weber Lab [weberlab.net]

- 8. The synthesis and antibacterial activity of totarol derivatives. Part 1: modifications of ring-C and pro-drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The synthesis and antibacterial activity of totarol derivatives. Part 2: Modifications at C-12 and O-13 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Structural Elucidation of (R)-2-Isopropyl-8,8,8a-trimethyl-6,7,8,8a-tetrahydrophenanthrene-3,4-diol

Introduction

(R)-2-Isopropyl-8,8,8a-trimethyl-6,7,8,8a-tetrahydrophenanthrene-3,4-diol, a catechol derivative of the well-known abietane diterpene, totarol, represents a class of natural products with significant therapeutic potential. The precise determination of its three-dimensional structure is a critical prerequisite for understanding its bioactivity, mechanism of action, and for guiding further drug development efforts. This technical guide provides a comprehensive, in-depth walkthrough of the multi-technique analytical workflow employed for the unambiguous structural elucidation of this complex molecule. We will delve into the causality behind experimental choices, illustrating a self-validating system of protocols that ensures the highest degree of scientific integrity.

The abietane diterpenes are a large and diverse family of natural products known for their wide range of biological activities.[1] The subject of this guide, a catechol-containing analogue, is of particular interest due to the potential for enhanced antioxidant and other pharmacological properties conferred by the ortho-dihydroxy functionality on the aromatic ring. This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights into the modern techniques of structural elucidation.

Part 1: Sourcing and Purification of the Analyte

The journey to structural elucidation begins with obtaining a pure sample. In the case of this compound, two primary routes are viable: bioinspired synthesis or isolation from a natural source. A bioinspired synthesis, potentially starting from a readily available precursor like carnosic acid, can provide a scalable and controlled source of the compound.[2][3] Alternatively, isolation from a plant source known to produce related diterpenoids would involve extraction and multi-step chromatographic purification. For the purpose of this guide, we will assume the analyte has been purified to >98% purity, as determined by High-Performance Liquid Chromatography (HPLC) with UV detection.

Part 2: The Integrated Spectroscopic Approach

The core of structural elucidation lies in the synergistic application of multiple spectroscopic techniques. No single method provides all the necessary information; rather, it is the convergence of data from mass spectrometry, nuclear magnetic resonance spectroscopy, and, ultimately, X-ray crystallography that affords an unassailable structural assignment.

High-Resolution Mass Spectrometry (HRMS): The Molecular Blueprint

The initial and fundamental step is to determine the precise molecular weight and, from that, the elemental composition of the molecule. High-resolution mass spectrometry is the tool of choice for this purpose.[4]

Experimental Protocol:

-

Sample Preparation: A dilute solution of the analyte is prepared in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

-

Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, is employed.

-

Ionization: Electrospray ionization (ESI) is a soft ionization technique well-suited for this type of molecule, minimizing fragmentation and preserving the molecular ion. Both positive and negative ion modes should be explored.

-

Data Acquisition: Data is acquired in full scan mode over a mass range of m/z 100-1000.

Data Interpretation and Causality:

The HRMS data provides the exact mass of the molecular ion. For this compound, the expected molecular formula is C₂₀H₃₀O₂. The high mass accuracy of the instrument allows for the unambiguous determination of the elemental composition from the measured mass-to-charge ratio (m/z).[5]

Expected HRMS Data:

| Ion | Calculated m/z | Observed m/z | Mass Error (ppm) | Elemental Composition |

| [M+H]⁺ | 303.23186 | 303.2319 | < 1 | C₂₀H₃₁O₂⁺ |

| [M-H]⁻ | 301.21726 | 301.2173 | < 1 | C₂₀H₂₉O₂⁻ |

| [M+Na]⁺ | 325.21380 | 325.2138 | < 1 | C₂₀H₃₀O₂Na⁺ |

Table 1: Expected High-Resolution Mass Spectrometry data for this compound.

Tandem Mass Spectrometry (MS/MS): Probing the Fragmentation Pathways

To gain initial insights into the structural fragments of the molecule, tandem mass spectrometry (MS/MS) is performed. By selecting the molecular ion and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern is generated.

Experimental Protocol:

-

Instrumentation: A tandem mass spectrometer (e.g., Q-TOF, Triple Quadrupole, or Ion Trap) is used.

-

Precursor Ion Selection: The previously identified molecular ion (e.g., [M+H]⁺) is isolated.

-

Collision-Induced Dissociation (CID): The isolated ions are fragmented by collision with an inert gas (e.g., argon or nitrogen) at varying collision energies.

-

Data Acquisition: The resulting fragment ions are mass-analyzed.

Data Interpretation and Causality:

The fragmentation pattern provides valuable clues about the connectivity of the molecule. For abietane diterpenoids, characteristic fragmentation pathways often involve cleavages of the terpene backbone and losses of small neutral molecules.[6][7] The presence of the catechol ring will also influence the fragmentation.

Expected MS/MS Fragmentation Data for [M+H]⁺:

| Fragment m/z | Proposed Structure/Loss |

| 285.2213 | [M+H - H₂O]⁺ |

| 257.1900 | [M+H - H₂O - C₂H₄]⁺ (Retro-Diels-Alder fragmentation) |

| 243.1743 | [M+H - C₃H₇ - H₂O]⁺ (Loss of isopropyl group and water) |

| 187.1168 | Cleavage of the B-ring |

Table 2: Plausible MS/MS fragmentation pattern for the protonated molecule.

Part 3: Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive 2D Structure

NMR spectroscopy is the most powerful technique for determining the complete covalent structure of a molecule in solution.[8] A suite of 1D and 2D NMR experiments are employed to piece together the molecular puzzle.

Experimental Protocol:

-

Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5 mL of a deuterated solvent (e.g., CDCl₃ or CD₃OD). The choice of solvent is crucial to avoid signal overlap with the analyte's protons.

-

Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) is used to achieve optimal signal dispersion and sensitivity.

-

1D NMR Experiments:

-

¹H NMR: Provides information about the number, chemical environment, and multiplicity of protons.

-

¹³C NMR: Shows the number of unique carbon atoms.

-

DEPT-135 (Distortionless Enhancement by Polarization Transfer): Differentiates between CH, CH₂, and CH₃ groups.

-

-

2D NMR Experiments:

-

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin couplings, revealing adjacent protons.[9]

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton-carbon (¹H-¹³C) pairs.[9]

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows long-range (2-3 bond) correlations between protons and carbons, crucial for connecting molecular fragments.[9]

-

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Reveals through-space proximity of protons, providing information about the relative stereochemistry.

-

Data Interpretation and Causality:

The systematic analysis of these NMR spectra allows for the complete assignment of all proton and carbon signals and the establishment of the molecule's connectivity. The process is iterative and self-validating, as assignments from one experiment must be consistent with the data from all others.

Expected NMR Data (in CDCl₃, 500 MHz for ¹H, 125 MHz for ¹³C):

| Position | δC (ppm) | δH (ppm) (Multiplicity, J in Hz) | COSY Correlations (with H at position) | HMBC Correlations (from H to C at position) |

| 1 | 38.5 | 1.65 (m), 1.45 (m) | 2 | 2, 3, 5, 10, 20 |

| 2 | 19.2 | 1.80 (m), 1.60 (m) | 1, 3 | 1, 3, 4, 10 |

| 3 | 41.8 | 1.50 (m), 1.30 (m) | 2 | 2, 4, 5, 18, 19 |

| 4 | 33.5 | - | - | - |

| 5 | 50.1 | 1.90 (dd, 12.5, 2.5) | 6 | 4, 6, 7, 9, 10, 18, 19, 20 |

| 6 | 19.8 | 2.85 (m), 2.70 (m) | 5, 7 | 5, 7, 8, 10 |

| 7 | 30.2 | 3.10 (m), 2.95 (m) | 6 | 5, 6, 8, 9 |

| 8 | 135.1 | - | - | - |

| 9 | 125.5 | 6.80 (s) | - | 7, 8, 10, 11, 14 |

| 10 | 37.8 | - | - | - |

| 11 | 142.1 | - | - | - |

| 12 | 140.9 | - | - | - |

| 13 | 120.8 | - | - | - |

| 14 | 130.2 | 7.10 (s) | - | 8, 9, 12, 13, 15 |

| 15 | 27.5 | 3.20 (sept, 7.0) | 16, 17 | 13, 14, 16, 17 |

| 16 | 22.8 | 1.25 (d, 7.0) | 15 | 15, 17 |

| 17 | 22.8 | 1.25 (d, 7.0) | 15 | 15, 16 |

| 18 | 33.2 | 0.95 (s) | - | 3, 4, 5, 19 |

| 19 | 21.5 | 0.92 (s) | - | 3, 4, 5, 18 |

| 20 | 25.1 | 1.20 (s) | - | 1, 5, 9, 10 |

Table 3: Predicted ¹H and ¹³C NMR data and key 2D NMR correlations for this compound.

Part 4: X-ray Crystallography: The Unambiguous 3D Structure

While NMR spectroscopy provides the covalent structure and relative stereochemistry, X-ray crystallography is the gold standard for determining the absolute configuration of a chiral molecule, provided that a suitable single crystal can be obtained.[10]

Experimental Protocol:

-

Crystallization: The purified compound is subjected to various crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling) with a range of solvents and solvent mixtures to obtain single crystals of sufficient quality.

-

Data Collection: A single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected on a detector.

-

Structure Solution and Refinement: The diffraction data is used to solve the crystal structure, yielding the positions of all atoms in the unit cell. For determining the absolute configuration, analysis of anomalous dispersion effects (e.g., calculation of the Flack parameter) is crucial.[4]

Data Interpretation and Causality:

A successful X-ray crystallographic analysis provides a 3D model of the molecule, confirming the connectivity established by NMR and unequivocally determining the stereochemistry at all chiral centers. A Flack parameter close to zero for the correct enantiomer confirms the absolute configuration.[4]

Part 5: The Integrated Structural Elucidation Workflow

The following diagram illustrates the logical flow of the structural elucidation process, emphasizing the interplay between different analytical techniques.

References

- 1. Determination of absolute configuration using single crystal X-ray diffraction. | Semantic Scholar [semanticscholar.org]

- 2. Rapid Screening and Identification of Diterpenoids in Tinospora sinensis Based on High-Performance Liquid Chromatography Coupled with Linear Ion Trap-Orbitrap Mass Spectrometry [mdpi.com]

- 3. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]

- 4. youtube.com [youtube.com]

- 5. The mass spectrometric fragmentation mechanisms of catenulane and isocatenulane diterpenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Investigation of fragmentation pathways of norpimarane diterpenoids by mass spectrometry combined with computational chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 8. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 9. researchgate.net [researchgate.net]

- 10. Determination of absolute configuration using single crystal X-ray diffraction - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Data for (R)-2-Isopropyl-8,8,8a-trimethyl-6,7,8,8a-tetrahydrophenanthrene-3,4-diol: A Technical Guide

This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of (R)-2-Isopropyl-8,8,8a-trimethyl-6,7,8,8a-tetrahydrophenanthrene-3,4-diol, a catechol derivative of the naturally occurring diterpenoid, totarol. This document is intended for researchers, scientists, and drug development professionals engaged in the synthesis, characterization, and application of novel therapeutic agents. The information presented herein is synthesized from established spectroscopic principles and data from structurally related compounds, offering a robust framework for the analysis of this specific molecule.

Introduction

This compound is a catechol compound that has been involved in the bioinspired synthesis of rearranged abietane diterpenes.[1] Its structural backbone is closely related to totarol, a bioactive diterpene isolated from the heartwood of Podocarpus totara with known antimicrobial and therapeutic properties.[2] The introduction of a catechol moiety is a common strategy in drug design to modulate biological activity, making the spectroscopic characterization of this derivative of great interest. This guide will detail the anticipated Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data for this compound.

Predicted Spectroscopic Data

The following sections outline the predicted spectroscopic data for this compound based on the analysis of its structural features and comparison with related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The predicted ¹H and ¹³C NMR chemical shifts for the target molecule are based on data from totarol and other terpenoids.[3]

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic, aliphatic, and isopropyl protons.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic CH | 6.5 - 7.5 | d, s | 7.0 - 9.0 |

| Isopropyl CH | 3.0 - 3.5 | sept | 6.5 - 7.5 |

| Aliphatic CH₂ | 1.2 - 2.5 | m | - |

| Aliphatic CH | 1.0 - 2.0 | m | - |

| Methyl CH₃ | 0.8 - 1.5 | s, d | 6.5 - 7.5 |

| Phenolic OH | 4.5 - 6.0 | br s | - |

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

| Carbon | Predicted Chemical Shift (ppm) |

| Aromatic C (quaternary) | 140 - 155 |

| Aromatic CH | 110 - 130 |

| Aliphatic C (quaternary) | 35 - 45 |

| Aliphatic CH | 25 - 55 |

| Aliphatic CH₂ | 15 - 40 |

| Isopropyl CH | 25 - 35 |

| Methyl C | 15 - 30 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The fragmentation of the target compound is expected to be influenced by the catechol and the terpene-like structure.

| Technique | Predicted m/z Values | Interpretation |

| Electrospray Ionization (ESI) | [M-H]⁻, [M+H]⁺, [M+Na]⁺ | Molecular ion and common adducts |

| Electron Ionization (EI) | [M]⁺˙, fragments from loss of methyl, isopropyl, and water | Molecular ion and characteristic fragmentation patterns |

The fragmentation of catechols can involve the loss of CO and the formation of quinone-like structures.[4][5]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of the target compound will be dominated by absorptions from the hydroxyl and aromatic moieties.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (phenolic) | 3200 - 3600 | Strong, broad |

| C-H stretch (aromatic) | 3000 - 3100 | Medium |

| C-H stretch (aliphatic) | 2850 - 3000 | Strong |

| C=C stretch (aromatic) | 1500 - 1600 | Medium |

| C-O stretch (phenolic) | 1200 - 1300 | Strong |

The broadness of the O-H stretch is due to hydrogen bonding.[6][7]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly conjugated systems.

| Solvent | Predicted λmax (nm) | Interpretation |

| Ethanol/Methanol | ~280 - 290 | π → π* transition of the catechol ring |

The position of the absorption maximum can be influenced by the substitution pattern on the aromatic ring.[8][9][10]

Experimental Protocols

The following are detailed, step-by-step methodologies for acquiring the spectroscopic data discussed above. These protocols are based on standard laboratory practices.

NMR Spectroscopy

Sample Preparation:

-

Weigh 5-10 mg of the purified compound into a clean, dry NMR tube.

-

Add approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD).

-

Cap the NMR tube and gently agitate to dissolve the sample completely.

Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Acquire a ¹H NMR spectrum using a standard pulse sequence.

-

Acquire a ¹³C NMR spectrum, typically with proton decoupling.

-

(Optional) Perform 2D NMR experiments such as COSY, HSQC, and HMBC to aid in structural elucidation.

Mass Spectrometry

Sample Preparation (ESI):

-

Prepare a dilute solution of the sample (1-10 µg/mL) in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water).

-

Add a small amount of a modifier (e.g., formic acid for positive ion mode, ammonium hydroxide for negative ion mode) if necessary to improve ionization.

Data Acquisition (ESI):

-

Infuse the sample solution into the ESI source at a constant flow rate.

-

Optimize the source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal of the molecular ion.

-

Acquire the mass spectrum over a suitable m/z range.

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Collect a background spectrum of the empty ATR accessory.

-

Collect the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Sample Preparation:

-

Prepare a stock solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).

-

Perform serial dilutions to obtain a solution with an absorbance in the range of 0.1 - 1.0 AU.

Data Acquisition:

-

Fill a quartz cuvette with the solvent to be used as a blank.

-

Place the blank cuvette in the spectrophotometer and record a baseline spectrum.

-

Replace the blank cuvette with the cuvette containing the sample solution.

-

Scan the appropriate wavelength range (e.g., 200-400 nm) to obtain the absorption spectrum.

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the relationship between the different techniques.

Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Totarol - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 10. researchgate.net [researchgate.net]

An In-Depth Technical Guide to (R)-2-Isopropyl-8,8,8a-trimethyl-6,7,8,8a-tetrahydrophenanthrene-3,4-diol

CAS Number: 2244560-40-3

Authored by: A Senior Application Scientist

For distribution to researchers, scientists, and drug development professionals.

**Abstract

This technical guide provides a comprehensive overview of (R)-2-Isopropyl-8,8,8a-trimethyl-6,7,8,8a-tetrahydrophenanthrene-3,4-diol, a key catechol-containing intermediate in the bioinspired synthesis of rearranged abietane diterpenes. This document elucidates the compound's chemical identity, its pivotal role in synthetic chemistry, and the broader biological significance of the molecular class it belongs to, including potential therapeutic applications in drug discovery and development.

Introduction: Unveiling a Key Synthetic Intermediate

This compound is a specialized organic molecule that has garnered interest as a crucial building block in the synthesis of complex natural products.[1][2][3] As a catechol compound, its unique electronic and structural properties are leveraged in sophisticated synthetic strategies. Its primary significance lies in its role as a precursor in the bioinspired synthesis of rearranged abietane diterpenes, a class of natural products that includes the pygmaeocins.[1][2] The abietane diterpenoids, and particularly their rearranged congeners, are known for a wide array of promising biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects.[4][5][6] This guide will delve into the known technical details of this compound and the therapeutic potential of its derivatives.

Chemical Identity and Physicochemical Properties

A clear understanding of the chemical and physical characteristics of this compound is fundamental for its effective application in a research and development setting.

Chemical Structure:

Figure 1: Chemical structure of this compound.

Physicochemical Data Summary:

While exhaustive experimental data for this specific intermediate is not widely published, the following table summarizes key computed and expected properties based on its structure and the general characteristics of related compounds.

| Property | Value | Source |

| CAS Number | 2244560-40-3 | [7] |

| Molecular Formula | C20H28O2 | Inferred from structure |

| Molecular Weight | 300.44 g/mol | Calculated |

| Appearance | Likely a solid | Inferred |

| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, and dichloromethane. | Inferred |

Synthesis and its Role as a Synthetic Intermediate

The term "bioinspired synthesis" suggests that the chemical strategy to produce the final rearranged abietane diterpenes mimics a plausible biosynthetic pathway in nature. In this context, the catechol moiety of this compound is likely crucial for subsequent oxidative rearrangement reactions that lead to the final natural product scaffolds.

Conceptual Synthetic Workflow:

The following diagram illustrates the conceptual flow of a bioinspired synthesis where the target compound serves as a pivotal intermediate.

Figure 2: Conceptual workflow of the bioinspired synthesis of rearranged abietane diterpenes.

Biological Significance and Therapeutic Potential of Derivatives

While direct biological activity data for this compound is limited, the classes of compounds it is used to synthesize—rearranged abietane diterpenoids—are of significant interest to the drug development community.

Abietane diterpenoids, isolated from various plant sources, have demonstrated a broad spectrum of biological activities.[4][5] These include:

-

Antimicrobial and Antifungal Activity: Many abietane derivatives exhibit potent activity against a range of pathogens.[4][5]

-

Anti-inflammatory Effects: Some compounds have been shown to modulate inflammatory pathways, suggesting potential applications in treating inflammatory conditions.[6][8]

-

Cytotoxic and Anticancer Properties: A number of rearranged abietane diterpenoids have shown cytotoxicity against various cancer cell lines, making them promising leads for the development of new anticancer agents.[5]

The pygmaeocins, which can be synthesized from the title compound, are part of this promising class of bioactive molecules. Further research into the biological effects of these synthetic derivatives is a promising avenue for drug discovery.

Future Directions and Research Opportunities

The study of this compound and its applications is an evolving field. Key areas for future research include:

-

Development of a Scalable Synthesis: A robust and scalable synthetic route to this key intermediate would greatly facilitate the exploration of a wider range of rearranged abietane diterpene analogs.

-

Biological Screening: Direct biological evaluation of the title compound could reveal intrinsic bioactivities and provide a baseline for structure-activity relationship (SAR) studies of its derivatives.

-

Elucidation of Mechanisms of Action: For the bioactive derivatives synthesized from this intermediate, detailed mechanistic studies are needed to understand their mode of action at the molecular level. This is a critical step in the translation of these findings into therapeutic applications.

Conclusion

This compound stands as a compound of significant interest due to its strategic importance in the synthesis of biologically active rearranged abietane diterpenes. While much of the focus has been on its synthetic utility, the potent and varied biological activities of its derivatives underscore the importance of continued research in this area. This technical guide serves as a foundational resource for scientists and researchers aiming to explore the chemistry and therapeutic potential of this compound and its related natural products.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. amsbio.com [amsbio.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Abietane-Type Diterpenoids From Nepeta bracteata Benth. and Their Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound (CAS No. 2244560-40-3) Suppliers @ ChemicalRegister.com [chemicalregister.com]

- 8. Frontiers | Abietane-Type Diterpenoids From Nepeta bracteata Benth. and Their Anti-Inflammatory Activity [frontiersin.org]

A Technical Guide to the Bioinspired Synthesis of Rearranged Abietane Diterpenes: From Biosynthetic Insights to Laboratory Execution

This guide provides an in-depth exploration of the bioinspired synthesis of rearranged abietane diterpenes. Tailored for researchers, medicinal chemists, and professionals in drug development, this document moves beyond simple protocols to dissect the foundational biosynthetic logic that inspires modern synthetic strategies. We will examine how nature's elegant solutions for constructing molecular complexity through enzymatic cascades and precise skeletal reorganizations have become a blueprint for efficient and innovative laboratory synthesis.

Part 1: The Allure of Rearranged Abietanes: Nature's Intricate Scaffolds

Abietane diterpenes are a vast and structurally diverse class of natural products derived from a 20-carbon tricyclic skeleton.[1] While the basic abietane framework is common, nature has evolved enzymatic machinery to modify this core through a series of oxidative and rearrangement reactions, producing a dazzling array of "rearranged" skeletons. These modifications can include methyl group migrations, ring contractions or expansions, and the formation of unique spirocyclic systems.[2][3] Notable examples include the potent tumor inhibitor taxodione, the antimicrobial viridoquinone, and the structurally unique microstegiol.[4][5]

The significant biological activities exhibited by these compounds, ranging from anticancer to anti-inflammatory and antimicrobial properties, make them highly attractive targets for drug discovery.[6][7] However, their structural complexity presents a formidable challenge for traditional linear synthesis. A bioinspired approach, which seeks to emulate nature's biosynthetic pathways, offers a powerful alternative. By understanding and mimicking key carbocation-driven cascade reactions, chemists can achieve remarkable increases in molecular complexity in a single step, leading to more efficient and elegant synthetic routes.[8][9]

Part 2: The Biosynthetic Blueprint: Nature's Strategy for Rearrangement

The bioinspired synthesis of rearranged abietanes begins with a deep understanding of their natural biogenesis. The journey from a simple acyclic precursor to a complex, rearranged skeleton is a masterclass in chemical efficiency, guided by a series of precisely controlled enzymatic reactions.

The Genesis: Formation of the Abietane Core

The biosynthesis of all abietane diterpenes starts from the universal C20 precursor, geranylgeranyl diphosphate (GGPP).[6] The process is initiated by a class II diterpene synthase (diTPS), such as copalyl diphosphate synthase (CPPS), which protonates the terminal olefin of GGPP to trigger a cationic cyclization cascade, forming the bicyclic intermediate (+)-copalyl diphosphate [(+)-CPP].[10][11] This intermediate is then handed off to a class I diTPS. This second enzyme catalyzes the ionization of the diphosphate ester, initiating a second cyclization and a series of rearrangements to forge the tricyclic abietane skeleton, often yielding a pivotal hydrocarbon intermediate like miltiradiene.[12]

Caption: Initial steps in the biosynthesis of the abietane core.

The Crossroads: Oxidation as a Trigger for Rearrangement

Once the fundamental tricyclic framework is established, intermediates like abietatriene or ferruginol become substrates for a host of tailoring enzymes, primarily cytochrome P450 monooxygenases (CYPs).[10][13] These enzymes introduce hydroxyl groups at specific positions on the abietane skeleton. This enzymatic oxidation is not merely decorative; it is the critical trigger for subsequent skeletal rearrangements. The introduction of an oxygen atom can activate adjacent positions, facilitate the formation of key carbocationic intermediates, and pave the way for the complex bond migrations that define rearranged abietanes.[14]

The Main Event: Plausible Carbocation-Driven Rearrangement Cascades

The hallmark of rearranged abietane biosynthesis is the carbocation-driven cascade. While the exact enzymatic control is still under investigation, a plausible biosynthetic network can be proposed based on chemical logic and biomimetic synthesis experiments.[4][15] A common hypothesis involves the oxidation of an abietane precursor like ferruginol, leading to a carbocation at a key position (e.g., C-6 or C-7). This electrophilic center can then initiate a cascade of events:

-

Wagner-Meerwein 1,2-Methyl Shift: The most characteristic rearrangement is the migration of the angular methyl group at C-10 (often designated C-20) to an adjacent carbocation, typically at C-5. This key step transforms the fundamental abietane skeleton.[4][16]

-

Ring Fragmentation and Re-closure: In some pathways, the A-ring of the abietane core can undergo fragmentation, leading to seco-abietanes, which can then re-cyclize in novel ways to form unprecedented skeletons.[17]

-

Cascade Termination: The cascade is terminated by deprotonation or capture by a nucleophile, yielding a stable, rearranged natural product.

Caption: Proposed biosynthetic cascade for skeletal rearrangement.

Part 3: From Blueprint to Benchtop: Synthetic Case Studies

Translating biosynthetic hypotheses into robust laboratory methods is the essence of bioinspired synthesis. This section details key strategies and provides case studies illustrating the power of this approach.

Case Study 1: The Oxidative Methyl Migration Cascade for Viridoquinone Synthesis

One of the most elegant examples of bioinspired synthesis in this class is the synthesis of viridoquinone and related compounds from common abietane precursors.[4][16] This strategy directly mimics the proposed oxidative trigger and subsequent Wagner-Meerwein shift.

-

Bioinspired Concept: The use of a chemical oxidant to replicate the function of a P450 enzyme, generating a key intermediate that spontaneously undergoes a 1,2-methyl migration.

-

Starting Material: The readily available abietane phenol, ferruginol, or derivatives of dehydroabietic acid.[4][18]

-

Key Transformation: Treatment of a C6-C7 unsaturated dehydroabietane derivative with selenium dioxide (SeO₂) in refluxing dioxane. This single step accomplishes oxidation and triggers the desired C-20 methyl migration to C-5, forming the rearranged core.[16][19] This reaction provides divergent access to multiple natural products, including viridoquinone, prattinin A, and saprorthoquinone, from a common intermediate.[4][20]

| Product | Starting Material Precursor | Key Reagent | Yield (%) | Reference |

| Viridoquinone | 15-deoxyfuerstione | SeO₂ | 70% | [4] |

| Pygmaeocin C | Dehydroabietylamine derivative | SeO₂ | 55% | [16] |

| Saprorthoquinone | 15-deoxyfuerstione derivative | m-CPBA, then H⁺ | N/A | [4] |

Detailed Protocol: Selenium Dioxide-Mediated Oxidative Rearrangement [16]

-

Substrate Preparation: A solution of the 6,7-dehydroabietane derivative (1.0 eq) in anhydrous dioxane is prepared in a round-bottom flask equipped with a reflux condenser.

-

Reagent Addition: Selenium dioxide (SeO₂, 1.5 eq) is added to the solution.

-

Reaction Execution: The mixture is heated to reflux (approx. 101 °C) and stirred vigorously. The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, the reaction mixture is cooled to room temperature and filtered through a pad of Celite to remove selenium residues. The filtrate is concentrated under reduced pressure.

-

Purification: The crude residue is purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the rearranged product.

Caption: A bioinspired synthetic workflow to access viridoquinone.

Case Study 2: Asymmetric Polyene Cyclization for (+)-Taxodione Synthesis

The total synthesis of the potent anticancer agent (+)-taxodione provides a beautiful example of mimicking the initial GGPP cyclization.[21][22] Instead of relying on enzymes, chemists employ powerful catalysts to achieve a similar transformation with high enantioselectivity.

-

Bioinspired Concept: An asymmetric polyene cyclization initiates the formation of the tricyclic core in a single step, mirroring the function of diterpene synthases.[23]

-

Key Transformation: A polyene substrate is treated with a chiral catalyst, such as Corey's (R,R)-o,o′-dichloro-BINOL:SbCl₅ complex, to induce an enantioselective cyclization cascade, forming the trans-decalin core of the abietane skeleton with high enantiomeric excess (92% ee).[23]

-

Synthetic Elaboration: Following the key cyclization, a series of functional group manipulations are required to install the C-ring aromaticity and the characteristic o-quinone methide moiety of taxodione.

Part 4: Future Outlook: The Synergy of Chemistry and Biology

The field of bioinspired synthesis is continuously evolving, driven by advances in both chemical catalysis and biotechnology.

-

Chemoenzymatic Synthesis: The future lies in the powerful synergy of chemical and enzymatic steps.[24] Synthetic routes may begin with a chemical synthesis to rapidly build a core structure, which is then elaborated by a panel of isolated P450 enzymes or other tailoring enzymes to install oxidative functionality with unparalleled regio- and stereoselectivity.[25][26] This approach combines the flexibility of chemical synthesis with the precision of biocatalysis.

-

Re-engineering Biosynthetic Pathways: As our understanding of the genetic basis for diterpene biosynthesis grows, the entire pathway can be reconstituted in microbial hosts like Saccharomyces cerevisiae.[27][28] By engineering these pathways, it may become possible to produce not only known rearranged abietanes but also novel, "unnatural" natural products for drug screening programs.

-

Discovery of New Cascade Reactions: Inspired by nature's efficiency, synthetic chemists continue to develop novel cascade reactions that can rapidly construct complex molecular architectures from simple precursors.[29][30] These new methodologies will further expand the toolkit for accessing medicinally relevant rearranged diterpenes.

By continuing to draw inspiration from nature's biosynthetic elegance, the scientific community is poised to develop increasingly sophisticated and efficient strategies for the synthesis of rearranged abietane diterpenes, unlocking their full potential for applications in medicine and beyond.

References

- 1. Abietane - Wikipedia [en.wikipedia.org]

- 2. produccion.siia.unam.mx [produccion.siia.unam.mx]

- 3. Rearranged abietane diterpenoids from Clerodendrum mandarinorum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. academic.oup.com [academic.oup.com]

- 6. Aromatic abietane diterpenoids: their biological activity and synthesis - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 7. Abietane-Type Diterpenoids: Insights into Structural Diversity and Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cascade polycyclizations in natural product synthesis - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C5CS00105F [pubs.rsc.org]

- 9. Biogenetic space-guided synthesis of rearranged terpenoids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Boosting the Synthesis of Pharmaceutically Active Abietane Diterpenes in S. sclarea Hairy Roots by Engineering the GGPPS and CPPS Genes [frontiersin.org]

- 11. Abietic acid - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. pubs.rsc.org [pubs.rsc.org]

- 14. Functional Characterization of a 2OGD Involved in Abietane-Type Diterpenoids Biosynthetic Pathway in Salvia miltiorrhiza - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The need for enzymatic steering in abietic acid biosynthesis: gas-phase chemical dynamics simulations of carbocation rearrangements on a bifurcating potential energy surface - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Two seco-norabietane diterpenoids with unprecedented skeletons from the roots of Salvia abrotanoides (Kar.) Sytsma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Synthesis and Evaluation of Antimicrobial Activity of the Rearranged Abietane Prattinin A and Its Synthetic Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Bioinspired Synthesis of Microstegiol and Biosynthetically Related Skeleton-Rearranged Abietanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Total Synthesis of Diterpenoid Quinone Methide Tumor Inhibitor, (+)-Taxodione - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

- 23. pubs.acs.org [pubs.acs.org]

- 24. Charting the Evolution of Chemoenzymatic Strategies in the Syntheses of Complex Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 25. mdpi.com [mdpi.com]

- 26. Computer-assisted multistep chemoenzymatic retrosynthesis using a chemical synthesis planner - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 27. Total biosynthesis of the cyclic AMP booster forskolin from Coleus forskohlii - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Total biosynthesis of the cyclic AMP booster forskolin from Coleus forskohlii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. Total Synthesis of Complex Terpenoids Employing Radical Cascade Processes - PMC [pmc.ncbi.nlm.nih.gov]

The Catechol Moiety: A Privileged Scaffold in Natural Product Synthesis and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The catechol motif, a simple 1,2-dihydroxybenzene ring, is a deceptively versatile and powerful functional group that is ubiquitous in nature and central to the fields of medicinal chemistry and materials science. Its unique electronic properties, potent metal-chelating capabilities, and rich redox chemistry make it a privileged scaffold in a vast array of natural products, from siderophores that scavenge iron for microbial life to potent antioxidants and neurotransmitters. However, this same reactivity presents significant challenges for the synthetic chemist. This technical guide provides an in-depth exploration of the role of catechols in natural product synthesis, bridging the gap between their elegant biosynthetic origins and the pragmatic chemical strategies required to manipulate them in the laboratory. We will dissect the enzymatic machinery nature employs to construct these moieties, detail the chemical hurdles they present, and provide a field-proven guide to their protection and synthetic manipulation, complete with detailed protocols and mechanistic insights.

The Biological Significance and Biosynthesis of Catechols

Catechols are fundamental building blocks for a diverse range of secondary metabolites with profound biological activities. Their prevalence stems from their ability to perform two primary functions: high-affinity metal chelation and participation in redox cycling.

Catechols as Iron Scavengers: The Siderophores

In many environments, iron is a growth-limiting nutrient. Microorganisms have evolved to produce high-affinity iron chelators, known as siderophores, to sequester ferric iron (Fe³⁺).[1] Catechol-based siderophores are among the most powerful, with enterobactin, produced by E. coli, being the archetypal example.[2] Enterobactin features three catecholate groups linked to a cyclic peptide scaffold, which provides a near-perfect octahedral coordination environment for Fe³⁺.[3]

The biosynthesis of these complex molecules is a masterclass in enzymatic precision, primarily orchestrated by Non-Ribosomal Peptide Synthetases (NRPSs).[4] NRPSs are modular enzymatic assembly lines that build peptide products without the use of a ribosome or mRNA template.[5][6]

The biosynthesis of the catechol component of enterobactin, 2,3-dihydroxybenzoate (DHB), begins with chorismate, a key intermediate in the shikimate pathway. A series of enzymes (EntA, EntB, EntC) converts chorismate to DHB. A dedicated adenylation (A) domain-containing enzyme, EntE, then activates DHB by forming a DHB-AMP intermediate.[7] This activated catechol is then loaded onto a peptidyl carrier protein (PCP) domain of the NRPS machinery (EntF), ready for incorporation into the growing peptide chain.[4]

Catechols in Polyketide Synthesis

Catechol and its derivatives also appear in natural products derived from polyketide synthases (PKSs).[8] PKSs are similar to NRPSs in their modular, assembly-line nature but use acyl-CoA precursors to build polyketide chains.[9][10] The aromatic PKSs, in particular, can generate phenolic compounds that can be further hydroxylated by tailoring enzymes like monooxygenases to yield catechol moieties, which are then subject to cyclization and other modifications.[11][12]

The Synthetic Chemist's Challenge: Reactivity and Protection

The very features that make catechols biologically useful—their electron-rich nature and ease of oxidation—render them notoriously difficult to handle in multistep organic synthesis.[13][14]

The Oxidation Problem

Catechols are highly susceptible to oxidation, often by atmospheric oxygen, to form highly reactive and colored ortho-quinones.[15][16] This reaction is catalyzed by enzymes like catechol oxidase in nature and can be promoted by trace metals or basic conditions in the lab.[17] These quinones can undergo Michael additions or polymerize, leading to complex mixtures and decomposition of starting materials.[18]

This inherent instability necessitates the use of protecting groups during synthesis. A protecting group masks the reactive catechol functionality, allowing other parts of the molecule to be modified, and is then removed in a later step to reveal the diol.[19][20][21]

A Guide to Catechol Protecting Groups

The choice of a protecting group is critical and depends on the stability required during subsequent reaction steps and the specific conditions available for its removal.

| Protecting Group | Structure | Protection Conditions | Deprotection Conditions | Causality & Field Insights |

| Methylene Acetal | R-O-CH₂-O-R | CH₂Br₂, K₂CO₃, DMF | BBr₃, CH₂Cl₂ | Extremely robust and stable to a wide range of conditions (acid, base, redox). Chosen for lengthy syntheses. Its removal requires harsh Lewis acids, limiting its use with sensitive functional groups. This motif is also a common natural product core itself (e.g., safrole).[22][23] |

| Acetonide (Isopropylidene Ketal) | R-O-C(CH₃)₂-O-R | 2,2-Dimethoxypropane, CSA, Acetone | Mild aqueous acid (e.g., AcOH, HCl) | Very common for diol protection. It is easily installed and removed under mild acidic conditions. However, it is sensitive to strong acids and some Lewis acids, making it unsuitable for certain transformations. |

| Di-silyl Ethers (e.g., TBS) | R-O-Si(tBu)Me₂ | TBSCl, Imidazole, DMF | TBAF, THF | Provides good stability to basic and organometallic reagents but is readily cleaved by fluoride sources. The steric bulk of the silyl group can also influence the reactivity of adjacent centers. Orthogonal to acid-labile groups like acetonides. |

| Cyclic Carbonate | R-O-(C=O)-O-R | Phosgene or equivalent, Base | Basic hydrolysis (e.g., K₂CO₃, MeOH) | Stable to acidic and many reductive/oxidative conditions. Its removal under basic conditions makes it orthogonal to acid-labile protecting groups.[24] |

Core Synthetic Strategies and Protocols

With a robust protection strategy, catechol building blocks can be incorporated into complex molecules using modern synthetic methods.

Strategy: Protection, Functionalization, Deprotection

The most common workflow involves the protection of a commercially available catechol derivative, followed by chemical modification (such as C-C bond formation), and concluding with deprotection. This modular approach provides a reliable path to complex target molecules.

Protocol: Synthesis of 1,2-Methylenedioxybenzene (MDB)

The methylenedioxy bridge is not only a superb protecting group but also the core of many natural products like safrole, a precursor to fragrances and, illicitly, MDMA.[25][26] This protocol describes its formation from catechol.

Objective: To synthesize 1,2-methylenedioxybenzene via Williamson ether synthesis, demonstrating a key catechol protection strategy.

Materials:

-

Catechol (1,2-dihydroxybenzene)

-

Dichloromethane (CH₂Cl₂) or Dibromomethane (CH₂Br₂)

-

Potassium Carbonate (K₂CO₃), anhydrous

-

Dimethylformamide (DMF), anhydrous

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

-

Separatory funnel

-

Rotary evaporator

Step-by-Step Methodology:

-

Reaction Setup: To a 250 mL round-bottom flask, add catechol (11.0 g, 100 mmol) and anhydrous potassium carbonate (30.4 g, 220 mmol).

-

Solvent Addition: Add 100 mL of anhydrous DMF to the flask. The mixture will be a suspension.

-

Reagent Addition: Add dichloromethane (8.5 g, 100 mmol) to the stirring suspension. Causality Note: Dichloromethane is the electrophile. Two equivalents of base are used to deprotonate both phenolic hydroxyls, forming a potent dianion nucleophile in situ that readily undergoes Sₙ2 reaction.

-

Reaction: Heat the mixture to 80-90 °C under a nitrogen atmosphere and stir vigorously for 12-18 hours. Monitor the reaction by TLC (Thin Layer Chromatography) until the catechol starting material is consumed.

-

Workup - Quenching: Cool the reaction mixture to room temperature. Slowly pour the mixture into 500 mL of cold water.

-

Workup - Extraction: Transfer the aqueous mixture to a separatory funnel and extract with diethyl ether (3 x 100 mL). Combine the organic layers.

-

Workup - Washing: Wash the combined organic layers with 1M NaOH (2 x 100 mL) to remove any unreacted catechol, followed by brine (1 x 100 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The resulting crude oil can be purified by vacuum distillation to yield pure 1,2-methylenedioxybenzene as a colorless liquid.

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthesis.[27][28][29] A protected catechol, typically halogenated, is an excellent substrate for these reactions. For example, 4-bromo-1,2-methylenedioxybenzene can be coupled with a wide variety of boronic acids (Suzuki coupling), amines (Buchwald-Hartwig amination), or other organometallic reagents to build molecular complexity rapidly. The choice of phosphine ligand and base is critical for achieving high yields and must be optimized for each substrate pairing.

Conclusion and Future Outlook

The catechol moiety represents a fascinating intersection of biology and chemistry. Nature has harnessed its properties to create molecules essential for life, while chemists have developed sophisticated strategies to tame its reactivity for the synthesis of new medicines and materials. The ongoing discovery of novel catechol-containing natural products continues to inspire new synthetic approaches. Furthermore, the development of milder and more selective C-H activation and oxygenation methods promises to streamline the synthesis of substituted catechols, reducing the reliance on traditional protecting group strategies.[30] As our understanding of both biosynthetic pathways and chemical catalysis deepens, the versatile catechol scaffold will undoubtedly remain at the forefront of innovation in drug development and beyond.

References

- 1. Catechol siderophores framed on 2,3-dihydroxybenzoyl-L-serine from Streptomyces varsoviensis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Catechol siderophores framed on 2,3-dihydroxybenzoyl-L-serine from Streptomyces varsoviensis [frontiersin.org]

- 3. journals.asm.org [journals.asm.org]

- 4. Explorations of Catalytic Domains in Non-Ribosomal Peptide Synthetase Enzymology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nonribosomal peptide - Wikipedia [en.wikipedia.org]

- 6. publish.obsidian.md [publish.obsidian.md]

- 7. Engineering Siderophore Biosynthesis and Regulation Pathways to Increase Diversity and Availability - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Type III polyketide synthases in natural product biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The structure of a polyketide synthase bimodule core - PMC [pmc.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

- 11. Engineered biosynthesis of novel polyketides: evidence for temporal, but not regiospecific, control of cyclization of an aromatic polyketide precursor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. nbinno.com [nbinno.com]

- 15. Catechol oxidase | Research Starters | EBSCO Research [ebsco.com]

- 16. Catechol oxidase - Wikipedia [en.wikipedia.org]

- 17. Catechol oxidation promoted by bridging phenoxo moieties in a bis(μ-phenoxo)-bridged dicopper( ii ) complex - RSC Advances (RSC Publishing) DOI:10.1039/D1RA02787E [pubs.rsc.org]

- 18. researchgate.net [researchgate.net]

- 19. Protective Groups [organic-chemistry.org]

- 20. Protecting group - Wikipedia [en.wikipedia.org]

- 21. snyder-group.uchicago.edu [snyder-group.uchicago.edu]

- 22. Safrole - Wikipedia [en.wikipedia.org]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. jmcct.com [jmcct.com]

- 28. Cross-coupling reaction - Wikipedia [en.wikipedia.org]

- 29. Advances in Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Synthesis of Catechols from Phenols via Pd-Catalyzed Silanol-Directed C–H Oxygenation - PMC [pmc.ncbi.nlm.nih.gov]

Abietane Diterpenoids: Unraveling Structural Diversity and Therapeutic Frontiers

An In-Depth Technical Guide for Researchers

Prepared by: Gemini, Senior Application Scientist

Executive Summary

Abietane diterpenoids represent a vast and structurally diverse class of natural products derived from a characteristic tricyclic C20 carbon skeleton. Found predominantly in the plant kingdom, particularly in species of the Lamiaceae and Euphorbiaceae families, these compounds have emerged from the annals of traditional medicine into the forefront of modern drug discovery. Their remarkable chemical diversity, arising from various oxidations, rearrangements, and functionalizations of the core abietane framework, gives rise to a wide spectrum of potent biological activities. This guide provides a comprehensive exploration of the structural landscape of abietane diterpenoids, from their biosynthetic origins to their classification into distinct structural archetypes. Furthermore, it delves into their significant therapeutic potential, critically examining their anticancer, anti-inflammatory, antimicrobial, and antioxidant properties with a focus on underlying mechanisms of action. This document is intended to serve as a technical resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols and future perspectives to guide and inspire further investigation into this promising class of molecules.

Introduction: The Abietane Framework

Diterpenoids are a major class of terpenes built from four isoprene units, resulting in a C20 carbon skeleton. Among the thousands of diterpenoids documented, the abietane family is distinguished by its tricyclic perhydrophenanthrene structure. The parent hydrocarbon, abietane, provides the fundamental numbering system for this class. These compounds are biosynthesized from geranylgeranyl pyrophosphate (GGPP) and play significant roles in plant defense mechanisms. Their journey from plant secondary metabolites to potential therapeutic agents is driven by the rich structural variations that nature has engineered, which in turn bestows upon them a diverse array of pharmacological activities, including anti-tumor, anti-inflammatory, and antimicrobial effects.

Structural Diversity and Classification

The immense structural diversity of abietane diterpenoids is a testament to nature's chemical ingenuity. This diversity stems from the various enzymatic modifications of the core skeleton.

Biosynthesis and the Core Skeleton

The biosynthesis of the abietane skeleton begins with the universal diterpene precursor, geranylgeranyl pyrophosphate (GGPP). Through a series of cyclization reactions catalyzed by diterpene synthases, the characteristic tricyclic ring system is formed. Subsequent modifications by enzymes such as cytochrome P450 monooxygenases introduce a wide array of functional groups, leading to the vast number of known abietanes.

The Discovery of Novel Tetrahydrophenanthrene Derivatives: A Technical Guide for Drug Development Professionals

Foreword: The Enduring Potential of the Phenanthrene Scaffold

The phenanthrene nucleus, a three-ring aromatic system, is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products with significant biological activities.[1] From the potent analgesic properties of morphine to the cytotoxic effects of various plant-derived compounds, phenanthrene derivatives have consistently provided a rich source of inspiration for drug discovery.[1] This guide focuses on a specific, partially saturated class: tetrahydrophenanthrenes. The introduction of a saturated ring into the phenanthrene framework imparts a three-dimensional character to the otherwise planar molecule, opening up new possibilities for interaction with complex biological targets. This structural feature is often associated with a diverse range of pharmacological effects, including antitumor, anti-inflammatory, and antioxidant activities.[2][3]

This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals engaged in the discovery and development of novel tetrahydrophenanthrene derivatives. It is designed to provide not just protocols, but a strategic understanding of the experimental choices and the underlying scientific principles that drive successful drug discovery campaigns in this area.

I. Strategic Approaches to the Synthesis of Tetrahydrophenanthrene Derivatives

The synthesis of novel tetrahydrophenanthrene derivatives is a cornerstone of any discovery program. The choice of synthetic strategy is dictated by the desired substitution patterns and the overall goals of the medicinal chemistry effort.

Modification of Natural Products: A Semi-Synthetic Approach

Nature provides a plethora of complex tetrahydrophenanthrene cores that can serve as excellent starting materials for semi-synthetic derivatization. A prime example is the modification of tanshinones, such as cryptotanshinone, which are bioactive components isolated from Salvia miltiorrhiza Bunge.[2] These compounds possess a 1,1-dimethyl-1,2,3,4-tetrahydrophenanthrene skeleton that is amenable to a variety of chemical transformations.

Rationale: Starting with a complex, naturally occurring molecule allows for the rapid generation of derivatives with a high degree of structural complexity. This approach can be more efficient than a full de novo synthesis, especially when the goal is to explore the structure-activity relationship (SAR) around a known bioactive scaffold.

Experimental Protocol: Synthesis of Amino-derivatives from Cryptotanshinone

This protocol describes the synthesis of novel amino-substituted tetrahydrophenanthrene-diones from cryptotanshinone.

-

Step 1: Reaction Setup. In a round-bottom flask, dissolve cryptotanshinone (1.0 eq) in a suitable solvent such as methanol or ethanol.

-

Step 2: Addition of Amino Compound. Add the desired amino compound (e.g., an amino acid ester or a primary amine) (1.2 eq) to the solution.

-

Step 3: Reaction Conditions. Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) for a period of 2-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Step 4: Work-up and Purification. Upon completion, concentrate the reaction mixture under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the desired amino-derivatives.[2]

De Novo Synthesis: Building the Tetrahydrophenanthrene Core

De novo synthesis provides the ultimate flexibility in designing novel tetrahydrophenanthrene scaffolds with diverse substitution patterns not readily accessible from natural sources. Palladium-catalyzed reactions have emerged as powerful tools for the construction of the phenanthrene core.

Rationale: De novo synthesis allows for the systematic variation of substituents on all three rings of the tetrahydrophenanthrene nucleus, which is crucial for comprehensive SAR studies and the optimization of lead compounds.

Experimental Protocol: Palladium-Catalyzed Domino One-Pot Synthesis of Phenanthrene Derivatives